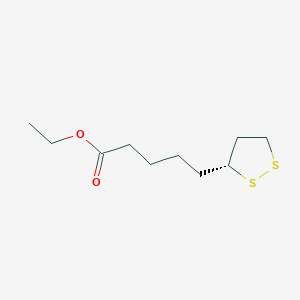
Ethyl (R)-5-(1,2-dithiolan-3-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-5-(1,2-dithiolan-3-yl)pentanoate is an organic compound characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-5-(1,2-dithiolan-3-yl)pentanoate typically involves the reaction of a suitable precursor with ethyl bromoacetate in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through nucleophilic substitution, where the dithiolane ring is formed by the intramolecular cyclization of the intermediate .
Industrial Production Methods
Industrial production of Ethyl ®-5-(1,2-dithiolan-3-yl)pentanoate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-5-(1,2-dithiolan-3-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various ester derivatives.
Scientific Research Applications
Ethyl ®-5-(1,2-dithiolan-3-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of Ethyl ®-5-(1,2-dithiolan-3-yl)pentanoate involves its ability to undergo redox reactions. The dithiolane ring can be reduced to form thiols, which can then participate in various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
®-(+)-α-Lipoic acid:
4-(1,3-Dithiolan-2-yl)-1-butanol: This compound also contains a dithiolane ring and is used in various chemical syntheses.
Uniqueness
Its ester group allows for further derivatization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H18O2S2 |
|---|---|
Molecular Weight |
234.4 g/mol |
IUPAC Name |
ethyl 5-[(3R)-dithiolan-3-yl]pentanoate |
InChI |
InChI=1S/C10H18O2S2/c1-2-12-10(11)6-4-3-5-9-7-8-13-14-9/h9H,2-8H2,1H3/t9-/m1/s1 |
InChI Key |
BFHAJYZUWLOZFB-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)CCCC[C@@H]1CCSS1 |
Canonical SMILES |
CCOC(=O)CCCCC1CCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















